molecular formula C7H4Cl2N2 B1268074 4-Amino-3,5-dichlorobenzonitrile CAS No. 78473-00-4

4-Amino-3,5-dichlorobenzonitrile

Cat. No. B1268074
CAS RN: 78473-00-4
M. Wt: 187.02 g/mol
InChI Key: COFNCCWGWXFACE-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzonitrile is an aromatic nitrile compound characterized by its unique structural features and significant chemical properties. The interest in this compound largely stems from its utility in various chemical syntheses and its interactions in different chemical environments.

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For example, the synthesis of 2-amino-3,5-dichlorobenzonitrile involves detailed quantum chemical methods like MP2 and DFT, which help in understanding the molecular geometry, vibrational wavenumbers, and thermodynamic parameters (Rastogi, Alcolea Palafox, Tomar, & Singh, 2013). Although specific synthesis pathways for 4-Amino-3,5-dichlorobenzonitrile were not directly found, similar procedures can likely be adapted from these methodologies.

Molecular Structure Analysis

The molecular structure of similar compounds like 2-amino-3,5-dichlorobenzonitrile has been examined using various spectroscopic techniques, providing insights into their molecular geometry, atomic charges, and vibrational modes. These studies utilize density functional theory (DFT) and other quantum chemical methods to derive accurate structural details (Rastogi et al., 2013).

Chemical Reactions and Properties

Research on similar chlorinated benzonitriles suggests that they can undergo various chemical reactions, including cyclocondensation and reactions with amines, highlighting their reactivity and potential for forming diverse chemical structures (Bergner et al., 2009). The specific chemical reactions and properties of 4-Amino-3,5-dichlorobenzonitrile would depend on its functional groups and electronic structure.

Scientific Research Applications

Application

4-Amino-3,5-dichlorobenzonitrile is an important organic intermediate used in the production of many fine chemicals . It has a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

Method of Application

Dichlorobenzonitriles, including 4-Amino-3,5-dichlorobenzonitrile, can be prepared via various routes . One of the most economical and environment-friendly methods is the ammoxidation of dichlorotoluenes . This process involves a simple one-step reaction with cheaper chlorotoluenes as starting materials . The production costs are greatly reduced as a result .

Results or Outcomes

The ammoxidation of dichlorotoluenes has become the predominant industrial process for the production of dichlorobenzonitriles .

Safety And Hazards

4-Amino-3,5-dichlorobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound . In case of accidental ingestion, inhalation, or skin contact, immediate medical attention should be sought .

properties

IUPAC Name

4-amino-3,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFNCCWGWXFACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229109
Record name 4-Amino-3,5-dichlorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichlorobenzonitrile

CAS RN

78473-00-4
Record name 4-Amino-3,5-dichlorobenzonitrile
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Record name 4-Amino-3,5-dichlorobenzonitrile
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Record name 4-Amino-3,5-dichlorobenzonitrile
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Record name 4-amino-3,5-dichlorobenzonitrile
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Synthesis routes and methods

Procedure details

P-Aminobenzonitrile (11.8 g) (ex Aldrich) in dry chloroform (250 ml) under nitrogen was treated with sulphuryl chloride (4.05 g) (ex BDH) maintaining reaction temperature below 35°. After 2 hours at reflux the mixture was poured onto ice and made alkaline with 2M sodium hydroxide solution. Work up in the usual manner gave 3,5-dichloro-4-aminobenzonitrile (18.2 g) NMR 1H 7.35(2H,s), 4.70(2H,bs).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Deng, Y Zhang, X Quan, C Na, S Chen, W Liu, S Han… - Chemosphere, 2017 - Elsevier
In China, a considerable part of industrial wastewater effluents are discharged into the municipal wastewater treatment plants (WWTPs) after pretreatment in their own wastewater …
Number of citations: 19 www.sciencedirect.com
J Heo, CK Lim, A Baev, AN Kuzmin, SY Park… - Dyes and …, 2016 - Elsevier
Here we report a novel design concept for a molecular sensing platform that specifically generates under non-toxic visible laser excitation, resonance Raman signatures of nitrile (∼…
Number of citations: 8 www.sciencedirect.com
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
R Dean - 2016 - orca.cardiff.ac.uk
Peptides derived from DNA-binding zinc finger proteins were synthesised with pairs of cysteine residues with i,i+7 and i,i+11 relative spacings introduced into their sequence. The …
Number of citations: 2 orca.cardiff.ac.uk
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org

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